Trimethylbenzene-1,2-diamine

Description

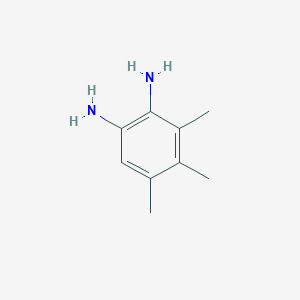

Trimethylbenzene-1,2-diamine (N1,N1,4-Trimethylbenzene-1,2-diamine, CAS 183251-82-3) is an aromatic diamine with three methyl substituents: two at the N1 amine group and one at the para position (C4) of the benzene ring. Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol . This compound is classified as an organic building block, primarily utilized in research for synthesizing complex heterocycles and coordination complexes. Its structural features, including steric bulk and electron-donating methyl groups, influence its reactivity and applications in catalysis and medicinal chemistry.

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3,4,5-trimethylbenzene-1,2-diamine |

InChI |

InChI=1S/C9H14N2/c1-5-4-8(10)9(11)7(3)6(5)2/h4H,10-11H2,1-3H3 |

InChI Key |

ATULSSZOKQLUDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physical Properties

Key Observations :

- Electron-Donating Effects: Methyl groups enhance electron density on the aromatic ring, improving nucleophilicity in reactions such as cyclocondensation (e.g., quinoxaline synthesis) .

Coordination Chemistry

- Manganese Complexes: this compound forms Mn(I) complexes (e.g., Mn(3-methylbenzene-1,2-diamine)(CO)3Br) that exhibit high turnover frequencies (82–108 s⁻¹) in CO2 electroreduction, outperforming unsubstituted benzene-1,2-diamine complexes. The methyl groups enhance catalyst stability and selectivity for CO over H2 .

- 3,5-Dimethyl Derivative: Used in synthesizing benzimidazole-based ligands, which show improved binding affinities in enzyme inhibition studies compared to monosubstituted derivatives .

Solubility and Stability

- This compound : The hydrophobic methyl groups improve solubility in organic solvents (e.g., DMF, acetonitrile) but may reduce aqueous solubility, limiting biological applications .

- Nitro-Substituted Analogues : Poor solubility and low yields are reported for 4-nitrobenzene-1,2-diamine derivatives, making them less practical for large-scale synthesis .

- Cycloaliphatic Analogues: Trans-cyclopentane-1,2-diamine (non-aromatic) suffers from instability and synthetic complexity, underscoring the advantage of aromatic methylated diamines in stability .

Research Findings and Trends

- Catalysis : Methyl-substituted diamines are preferred in electrocatalysis due to their balanced electronic and steric profiles. For example, Mn-1 (trimethyl derivative) achieves 85% faradaic efficiency for CO2-to-CO conversion, outperforming Re-based analogues .

- Medicinal Chemistry : 4-Methylbenzene-1,2-diamine derivatives are key intermediates in sphingosine 1-kinase inhibitors, though solubility issues necessitate structural optimization .

- Material Science : 3,5-Dimethylbenzene-1,2-diamine is employed in cross-linked polymers, where its rigidity enhances thermal stability .

Preparation Methods

Nitration of Trimethylbenzene Derivatives

The nitration of trimethylbenzene isomers (e.g., mesitylene or pseudocumene) introduces nitro groups at specific positions. For example, mesitylene (1,3,5-trimethylbenzene) reacts with mixed acid (HNO₃/H₂SO₄) at 20–100°C to yield 2,4,6-trimethyl-1,3-dinitrobenzene. Key parameters include:

Catalytic Hydrogenation

The dinitro intermediate undergoes hydrogenation using catalysts like Raney nickel or palladium on carbon. Industrial protocols employ continuous-flow reactors under 1–4 MPa H₂ at 50–120°C.

-

Solvent choice : Methanol or ethanol enhances catalyst activity and product solubility.

-

Yield : Up to 94% purity is achievable with nickel catalysts.

Reaction Scheme :

Alkylation of o-Phenylenediamine Derivatives

Direct Methylation Using Dialkyl Carbonates

Primary or secondary amines react with dimethyl carbonate (DMC) at elevated temperatures (150–300°C) without catalysts. For example, N-methylaniline reacts with DMC to form N,N-dimethylaniline. Applied to o-phenylenediamine:

Industrial Scalability

This method avoids corrosive reagents (e.g., CH₃I) and generates methanol as the sole byproduct, aligning with green chemistry principles.

Reaction Scheme :

Reduction of Nitro Precursors

Zinc/Formic Acid System

Zn powder in formic acid/methanol reduces nitro compounds at ambient temperature.

-

Advantages : Mild conditions (25°C, 24 hours) suitable for sensitive substrates.

Comparative Analysis of Methods

Challenges and Optimizations

-

Regioselectivity : Nitration of asymmetric trimethylbenzenes (e.g., pseudocumene) may yield mixed isomers, necessitating chromatographic separation.

-

Catalyst Deactivation : Nickel catalysts require periodic regeneration in hydrogenation to maintain activity.

-

Byproduct Management : Alkylation with DMC produces CO₂, requiring efficient venting in industrial setups .

Q & A

Q. What are the recommended synthetic routes for Trimethylbenzene-1,2-diamine, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Nitration or halogenation of a benzene precursor to introduce substituents.

- Step 2 : Reduction of nitro groups to amines using agents like LiAlH₄ or catalytic hydrogenation (e.g., Pd/C, H₂).

- Step 3 : Purification via column chromatography or recrystallization. Key optimization parameters include temperature control (±5°C for exothermic reductions), solvent polarity (e.g., ethanol vs. THF), and catalyst loading (e.g., 5–10% Pd/C). Analytical validation using ¹H/¹³C NMR and LC-MS is critical to confirm purity and regiochemistry .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H NMR resolves aromatic proton splitting patterns to confirm substitution positions (e.g., para vs. ortho isomers). ¹⁹F NMR is essential for trifluoromethyl-containing analogs .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns.

- IR Spectroscopy : Detects NH₂ stretching vibrations (~3300–3500 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

- Chiral HPLC : Resolves enantiomers in stereochemically complex derivatives .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence this compound’s applications in material science?

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing charge transport in organic semiconductors. For example:

- OLEDs : this compound derivatives form stable films with high hole mobility (µₕ ~10⁻³ cm²/V·s) due to planar aromatic frameworks .

- Catalysis : Fluorinated diamines act as ligands in transition-metal complexes, improving catalytic turnover in cross-coupling reactions (e.g., Suzuki-Miyaura) . Table 1: Electronic Properties of Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Application |

|---|---|---|---|

| CF₃-substituted | -5.2 | -1.8 | Organic Photovoltaics |

| CH₃-substituted | -4.9 | -1.5 | Ligand Design |

Q. How can researchers address contradictions in reported biological activity data for this compound analogs?

Discrepancies often arise from variations in assay conditions or stereochemical purity. Mitigation strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- Enantiomer Separation : Use chiral columns to isolate active stereoisomers, as biological activity can vary drastically between R and S configurations .

- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends. For example, analogs with electron-withdrawing groups show 2–3x higher potency against S. aureus .

Q. What experimental strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Regioselectivity is influenced by steric and electronic factors:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to favor para-substitution over ortho. Chaudhary et al. (2018) achieved >90% para-nitro products by controlling protonation states .

- Halogenation : Lewis acids (e.g., FeCl₃) direct halogens to electron-rich positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, improving yield by 15–20% .

Methodological Guidance

Q. How can researchers optimize catalytic systems using this compound-derived ligands?

- Ligand Design : Incorporate bulky substituents (e.g., p-tolyl) to enhance steric effects, increasing enantioselectivity in asymmetric hydrogenation (e.g., up to 95% ee) .

- Kinetic Studies : Monitor reaction progress via in situ IR or UV-Vis to identify rate-limiting steps.

- Computational Modeling : DFT calculations predict metal-ligand binding energies (e.g., Pd-N interactions ~250 kJ/mol) .

Q. What are best practices for analyzing pharmacokinetic data of this compound-based drug candidates?

- ADME Profiling : Use HPLC-MS to measure plasma half-life (t₁/₂) and metabolic stability.

- Protein Binding Assays : Fluorescence titration quantifies binding affinity to serum albumin (Kd ~10⁻⁶ M) .

- In Vivo Studies : Dose-response curves in rodent models correlate with in vitro IC₅₀ values, adjusting for bioavailability (~40–60% oral absorption) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.